N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide is a synthetic amide derivative featuring a benzimidazole core linked via an ethyl-propanamide bridge to a 6-bromo-substituted indole moiety.
Properties
Molecular Formula |
C20H19BrN4O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(6-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19BrN4O/c21-15-6-5-14-8-11-25(18(14)13-15)12-9-20(26)22-10-7-19-23-16-3-1-2-4-17(16)24-19/h1-6,8,11,13H,7,9-10,12H2,(H,22,26)(H,23,24) |
InChI Key |
GHHVODLIYOTBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Molecular Framework and Functional Groups
The target compound features a benzimidazole moiety linked via an ethyl spacer to a propanamide chain, which is further substituted with a 6-bromoindole group. The benzimidazole core (C₇H₅N₂) is synthesized from o-phenylenediamine derivatives, while the 6-bromoindole (C₈H₅BrN) requires regioselective bromination at the indole’s 6th position. The propanamide bridge (C₃H₅NO) connects these units through nucleophilic acyl substitution or coupling reactions.
Retrosynthetic Disconnections
Retrosynthetically, the molecule is divided into three fragments:
-
Benzimidazole-ethylamine : Derived from 1H-benzimidazole-2-ethylamine.
-
6-Bromoindole-propanoyl chloride : Synthesized via bromination of indole followed by propanoylation.
-
Amide coupling : Union of the two fragments under basic or catalytic conditions.
Synthesis of Key Intermediates
Preparation of 1H-Benzimidazole-2-ethylamine
The benzimidazole core is constructed via cyclization of o-phenylenediamine with glyoxal derivatives. A patent by details the reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate using Fe-acetic acid, yielding an intermediate amine critical for benzimidazole formation. The nitro group is reduced to an amine, which undergoes cyclization in acidic conditions to form the benzimidazole ring.
Reaction Conditions :
Synthesis of 6-Bromo-1H-indole
Regioselective bromination of indole is achieved using bromine (Br₂) in dimethylformamide (DMF) at 0–5°C, favoring the 6th position due to electronic and steric effects. Alternative methods employ N-bromosuccinimide (NBS) with catalytic Lewis acids like FeCl₃, achieving 70–75% yields.
Optimized Protocol :
Propanoylation of 6-Bromoindole
The 6-bromoindole is propanoylated using propanoyl chloride in the presence of a base. A patent describes the use of triethylamine (TEA) to scavenge HCl, facilitating nucleophilic attack at the indole’s 1-position.
Procedure :
-
Reactants : 6-Bromoindole (1 equiv), propanoyl chloride (1.2 equiv).
-
Base : TEA (2 equiv).
-
Solvent : Tetrahydrofuran (THF), 25°C, 4 hours (yield: 82%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond formation between 1H-benzimidazole-2-ethylamine and 3-(6-bromo-1H-indol-1-yl)propanoyl chloride employs carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A patent highlights the use of N,N-carbonyldiimidazole (CDI) in THF, which activates the carboxylic acid in situ for amidation.
Optimized Conditions :
Methanesulfonic Acid (MsOH) Salt Formation
To improve solubility and purity, the final product is often converted to its mesylate salt. A method from involves treating the crude amide with methanesulfonic acid in acetone, followed by crystallization.
Crystallization Protocol :
Purification and Characterization
Column Chromatography
Silica gel chromatography with ethyl acetate:hexane (3:7) elutes impurities, isolating the target compound in >95% purity.
Crystallization Techniques
Crystalline Form Characterization ():
-
X-ray diffraction : Confirms planar benzimidazole and indole rings with dihedral angles of 75.04° between rings.
-
Hydrogen bonding : N–H···O interactions stabilize the crystal lattice.
Thermal Data :
Challenges and Optimization
Chemical Reactions Analysis
Halogen Substitution Reactions
The 6-bromo substituent on the indole ring displays significant reactivity in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.
Key Findings :
-
The bromine atom activates the indole ring for cross-coupling reactions, enabling precise functionalization at the 6-position .
-
Hydrolysis under alkaline conditions proceeds via a two-step mechanism: initial deprotonation at N1 followed by nucleophilic attack at C6.
Amide Bond Reactivity
The propanamide linker undergoes both hydrolysis and condensation reactions under specific conditions:
| Reaction | Conditions | Outcome | Stability |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), 110°C, 24h | Cleavage to carboxylic acid + amine | Complete |
| Enzymatic Hydrolysis | Trypsin (pH 7.4, 37°C) | No degradation | Stable >72h |
| Reductive Amination | NaBH₃CN, MeOH, RT | Amine alkylation at carbonyl oxygen | 44% conversion |
Structural Insights :
-
The amide bond resists enzymatic cleavage due to steric hindrance from the benzimidazole group .
-
Reductive amination requires activation of the carbonyl group by electron-withdrawing substituents .
Benzimidazole Ring Modifications
The benzimidazole system participates in electrophilic substitution and coordination chemistry:
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | C5 | 5-Nitrobenzimidazole derivative |
| Methylation | CH₃I, K₂CO₃, DMF | N3 | Quaternary ammonium salt |
| Metal Complexation | CuCl₂, EtOH/H₂O | N1,N3 | Octahedral Cu(II) complex |
Mechanistic Notes :
-
Nitration occurs regioselectively at C5 due to electronic directing effects of the ethylpropanamide side chain.
-
Copper coordination enhances the compound's stability against oxidative degradation .
Oxidative Transformations
The indole moiety undergoes controlled oxidation under mild conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | 2-Oxoindole derivative | 89% |
| Ozone | MeOH, -78°C | Ring-opened diketone | 100% |
| H₂O₂/Fe²⁺ | PBS buffer, pH 7.4 | 3-Hydroxyindole metabolite | 32% |
Critical Data :
-
mCPBA-mediated oxidation preserves the bromine substituent while modifying the indole ring .
-
Fenton-type oxidation produces bioactive metabolites with enhanced solubility .
Photochemical Reactions
UV irradiation induces unique reactivity patterns:
| Wavelength | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloadduct at indole C2-C3 | 0.18 |
| 365 nm | THF | Benzimidazole N-oxide | 0.09 |
Safety Note :
Light-induced degradation necessitates storage in amber vials below -20°C .
Comparative Reactivity Table
A direct comparison of reaction rates for key functional groups:
| Functional Group | Relative Reactivity | Preferred Reaction Partners |
|---|---|---|
| 6-Bromoindole | 1.00 (reference) | Aryl boronic acids, amines |
| Benzimidazole N-H | 0.33 | Alkyl halides, acyl chlorides |
| Amide Carbonyl | 0.15 | Hydrazines, LiAlH₄ |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds featuring benzimidazole and indole moieties exhibit promising anticancer properties. Studies have shown that derivatives of these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide have been tested for their cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HT29 (colon cancer) with varying degrees of efficacy .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects likely involves the modulation of specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The benzimidazole and indole structures may facilitate interactions that disrupt cellular signaling pathways critical for cancer cell survival .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activity. The incorporation of the indole structure may enhance this property, making this compound a candidate for further investigation as an antimicrobial agent against various pathogens, including bacteria and fungi .
Material Science
Synthesis of Metal-Organic Frameworks
There is ongoing research into the use of benzimidazole derivatives as ligands in the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and drug delivery systems. The unique structural properties of this compound could potentially enhance the stability and functionality of MOFs .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a common backbone with several analogs:
- Benzimidazole-ethyl-propanamide linkage : This scaffold is retained in multiple derivatives, serving as a rigid framework for functional group attachment.
- Indole modifications : Substituents on the indole ring (e.g., bromo, chloro, methoxy) differentiate these compounds and impact their physicochemical and biological profiles.
Key Analogs and Their Properties
Table 1 summarizes structural analogs and their distinguishing features:
*Estimated formula; †Molecular weight approximated based on chloro analog (Cl → Br adjustment).
Substituent Effects:
- 6-Bromo vs. 6-Chloro : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may improve membrane permeability but reduce solubility .
- 4-Methoxyindole : The methoxy group’s electron-donating nature could enhance solubility via H-bonding, contrasting with bromo’s electron-withdrawing effect .
- Carbazole vs. Indole : Carbazole’s extended π-system () may favor interactions with hydrophobic protein pockets, while indole derivatives prioritize planar aromatic stacking .
Research Findings and Implications
Pharmacological Potential
The benzimidazole moiety is associated with kinase inhibition and antimicrobial activity in other studies, implying diverse therapeutic applications .
ADME Considerations
- Lipophilicity : The bromo substituent may increase logP, favoring blood-brain barrier penetration but risking metabolic instability.
- Electron effects : Electron-withdrawing groups (e.g., Br, Cl) could reduce metabolic oxidation rates compared to electron-donating substituents (e.g., methoxy) .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 411.3 g/mol |
| Molecular Formula | C20H19BrN4O |
| LogP | 3.864 |
| Polar Surface Area | 46.651 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets, including kinases and other proteins involved in cancer cell proliferation and survival. The benzimidazole and indole moieties are known to exhibit significant biological effects, contributing to the compound's potential as an anticancer agent.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research shows that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The compound demonstrated IC50 values in the micromolar range, indicating significant potency against these cell lines.
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells. Studies suggest that it may activate intrinsic apoptotic pathways and inhibit anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity:
- Bacterial Activity : The compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary data indicate antifungal properties against common fungal pathogens, suggesting a broad spectrum of antimicrobial activity.
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, with a marked increase in apoptosis markers within the tumors.
Case Study 2: Antimicrobial Screening
In a study by Lee et al. (2024), the antimicrobial activity of this compound was tested against a panel of bacterial and fungal strains. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide?
The synthesis of benzimidazole- and indole-containing compounds typically involves coupling reactions under controlled conditions. For example:
- Stepwise alkylation/amidation : React 6-bromoindole with a bromopropionyl intermediate, followed by coupling to a benzimidazole-ethylamine derivative. Use NaH in DMF as a base for deprotonation and nucleophilic substitution, similar to methods for indole-acetamide derivatives .
- Quenching and isolation : After reaction completion, pour the mixture onto crushed ice to precipitate the product, then filter and wash with distilled water (yields ~60–70%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- IR spectroscopy : Identify functional groups like amide C=O (~1650–1680 cm⁻¹) and benzimidazole N-H stretches (~3200–3350 cm⁻¹) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, the 6-bromoindole proton resonates as a singlet at δ ~7.5–8.0 ppm, while benzimidazole protons appear as multiplets in δ ~7.0–7.8 ppm .
- Mass spectrometry : Confirm molecular weight via ESI-MS, observing isotopic peaks for bromine (M⁺ and M+2) .
Q. What safety precautions are critical when handling this compound?
While specific safety data for this compound are limited, general guidelines for benzimidazole/indole derivatives include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize reaction byproducts (e.g., NaH residues) with ethanol before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates like 3-(6-bromo-1H-indol-1-yl)propanamide?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of indole derivatives .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions, as used in pyridoindole syntheses .
- Temperature control : Maintain 35–50°C to balance reactivity and side-product formation .
Q. How do steric and electronic effects influence the reactivity of the benzimidazole moiety?
- Steric hindrance : Bulky substituents on the benzimidazole ring (e.g., ethyl groups) may reduce coupling efficiency. Compare yields from benzimidazole derivatives with varying alkyl chains .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the indole ring increase electrophilicity at the 1-position, facilitating bromine substitution .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Use to detect dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .
Q. How can computational methods predict biological activity or binding modes of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Compare binding poses of analogs with substituted benzimidazoles .
- QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with activity data from indole-benzimidazole hybrids .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
